molecular formula C16H13FN2O3S B2847192 N-(3-fluoro-4-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251622-47-5

N-(3-fluoro-4-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2847192
CAS No.: 1251622-47-5
M. Wt: 332.35
InChI Key: QXNDVZRGYOSPRY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings. It includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a thieno ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The presence of these rings suggests that this compound might have interesting chemical properties and could potentially be used in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reagents and conditions used. Typically, the synthesis of pyridine derivatives involves reactions like condensation, cyclization, or substitution . The synthesis of thieno ring derivatives can involve reactions like S-alkylation or Thorpe–Ziegler cyclization .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule. Techniques like NMR spectroscopy and mass spectrometry can be used to analyze the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Pyridine derivatives are known to undergo reactions like nucleophilic substitution, while thieno derivatives can participate in reactions like electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. Factors like its polarity, solubility, stability, and reactivity would all depend on the arrangement of its functional groups and rings .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many pyridine and thieno derivatives are biologically active and can interact with various enzymes, receptors, or other proteins in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Like all chemicals, it should be handled with care to avoid exposure, ingestion, or inhalation .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. It could be studied for its potential use in various fields like medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S/c1-8-3-4-9(7-10(8)17)18-15(21)12-13(20)14-11(5-6-23-14)19(2)16(12)22/h3-7,20H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNDVZRGYOSPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)C)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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